(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride
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Overview
Description
The compound “(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride” is a complex organic molecule. It contains several functional groups, including an aliphatic primary amine, an aromatic ether, and multiple fluorine atoms .
Molecular Structure Analysis
The molecule has a chiral center at the carbon atom bearing the amine and trifluoromethyl groups, which gives it its (1S) configuration . The molecule also contains an aromatic ring with a fluoroethoxy substituent .Scientific Research Applications
Fluorination Reagents and Processes
The development and application of fluorinating agents are critical in the synthesis of fluorinated compounds, which are of significant interest due to their unique properties and applications in pharmaceuticals, agrochemicals, and material sciences. For example, studies have demonstrated the use of fluorine-containing reagents for the efficient introduction of fluorine atoms or fluoroalkyl groups onto aromatic substrates. This is instrumental in creating compounds with enhanced lipophilicity, metabolic stability, and membrane permeability (Schmitt et al., 2017).
Synthesis of Fluorinated Aromatic Compounds
Research into the synthesis of fluorinated aromatic compounds highlights the importance of specific fluorinated intermediates in the construction of complex molecules. These compounds are crucial for the development of new drugs and materials. A novel synthetic route for a key intermediate structurally related to the specified compound shows the versatility and economic benefit of such methodologies in medicinal chemistry, as demonstrated in the synthesis of Silodosin, a treatment for benign prostatic hyperplasia (Luo et al., 2008).
Applications in Material Science
In material science, fluorinated compounds play a pivotal role in the development of polymers with exceptional properties. For instance, the synthesis of novel fluorinated polyimides derived from specific diamine monomers showcases the potential of using fluorinated intermediates to create materials with outstanding thermal stability, mechanical strength, and solvent resistance. This highlights the compound's relevance in the development of high-performance materials suitable for various advanced applications (Yin et al., 2005).
Chemical Transformations and Reactivity
The reactivity of fluorinated compounds with nucleophiles and their application in creating complex molecular structures is a significant area of study. Research on the transformation of glyoxal hydrates with Deoxofluor to produce polyfluoroethers illustrates the complexity and potential of fluorine chemistry in synthesizing valuable compounds for various applications, including medicinal and material sciences (Singh et al., 2002).
Safety and Hazards
properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F5NO.ClH/c11-3-4-17-6-1-2-7(8(12)5-6)9(16)10(13,14)15;/h1-2,5,9H,3-4,16H2;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXMTWLSRZEJQH-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCF)F)C(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OCCF)F)[C@@H](C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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